4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Description
Properties
IUPAC Name |
4-methyl-2-(2-oxochromen-3-yl)chromeno[3,4-c]pyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO4/c1-12-20-15(14-7-3-5-9-19(14)27-22(20)25)11-17(23-12)16-10-13-6-2-4-8-18(13)26-21(16)24/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVDEHIJKPMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280870 | |
| Record name | 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-31-3 | |
| Record name | NSC34614 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC18958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrophobic interactions and hydrogen bonding.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, depending on their specific targets.
Result of Action
Coumarin derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity.
Biological Activity
4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one is a complex organic compound belonging to the chromeno-pyridine class, notable for its diverse biological activities. This article explores its synthesis, structure, and various biological activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 355.3 g/mol. The compound features multiple aromatic rings and functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H13NO4 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | 4-methyl-2-(2-oxochromen-3-yl)chromeno[3,4-c]pyridin-5-one |
| CAS Number | 5452-31-3 |
| SMILES | CC1=C2C(=CC(=N1)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5OC2=O |
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehydes with malononitrile under controlled conditions, often utilizing various organic halides to achieve the desired chromeno-pyridine structure. The synthetic pathways can vary, but they generally yield derivatives with significant biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of chromeno-pyridines possess notable antimicrobial properties against various bacterial strains. For example, compounds derived from similar structures have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with similar chromeno-pyridine frameworks have been evaluated for their ability to induce apoptosis in human cancer cells .
- Neuroprotective Properties : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds related to this structure have shown inhibitory activity against monoamine oxidases (MAO A and B), which are implicated in neurodegeneration .
- Antiviral Activity : Certain derivatives have exhibited antiviral properties, particularly against viruses such as HIV and rotavirus. For example, compounds derived from chromeno-pyridine structures were tested and showed inhibition rates against these viruses .
Case Studies
Several studies have highlighted the biological activity of chromeno-pyridines:
- Study on Antibacterial Activity : A study published in MDPI reported that certain chromeno-pyridine derivatives exhibited significant antibacterial activity against multiple strains isolated from clinical samples .
- Neuroprotective Study : In vitro studies demonstrated that specific derivatives improved cell viability in neuroblastoma cell lines exposed to β-amyloid peptides, suggesting their potential as neuroprotective agents .
- Antitumor Research : Another investigation found that some chromeno-pyridine derivatives induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-pyridine and pyridinone derivatives exhibit structural diversity, which influences their physicochemical properties, synthetic routes, and biological applications. Below is a comparative analysis of key analogs:
Structural Comparison
Yield and Efficiency
- Target Compound: Domino reactions achieve high efficiency (exact yield unspecified but described as "facile") .
- Chromeno[3,4-c]pyridine-3-carboxylates: Average yield of 37% via Hantzsch synthesis .
- Radiochemical Derivatives : [¹⁸F]FHTP synthesis achieves 19.5% radiochemical yield, reflecting challenges in radiolabeling .
Key Research Findings and Contradictions
Synthetic Flexibility: MCRs and domino reactions dominate syntheses, but yields vary significantly. For example, Hantzsch-modified methods yield 37% , whereas radiochemical routes are lower (19.5%) due to isotopic incorporation .
Biological Relevance: Chromeno[4,3-b]pyridin-5-ones demonstrate antimicrobial activity , but the target compound’s bioactivity remains underexplored.
Structural Impact on Function: The pyridinone ring and substituent positions critically influence bioactivity. For instance, fluorinated analogs show CNS penetration , while ester derivatives may lack this property .
Q & A
Q. Advanced Computational Strategies
- Molecular docking : Predict binding poses to D4R’s hydrophobic pocket, highlighting interactions with residues like Leu89 and Val91.
- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with values to guide structural modifications .
- ADMET prediction : Assess drug-likeness using tools like SwissADME, focusing on logP (<5) and topological polar surface area (60–80 Å) for CNS penetration .
How to resolve discrepancies in biodistribution data for D4R-targeting derivatives?
Data Contradiction Analysis
In vivo studies of F-FDTP in rats show higher uptake in the striatum (0.54% ID/g) vs. hippocampus (0.42% ID/g) at 2 minutes post-injection, conflicting with D4R expression profiles. Potential factors:
- Receptor density variations : Regional differences in D4R availability.
- Off-target binding : Cross-reactivity with serotonin or adrenergic receptors.
- Methodological adjustments : Use blocking agents (e.g., L-745,870) to confirm receptor-specific uptake .
What strategies enhance synthetic yield and purity?
Q. Advanced Optimization Techniques
- Catalyst screening : MgO nanoparticles improve reaction efficiency in chromene synthesis via base-mediated annulation (yield increase: 15–20%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cycloaddition kinetics.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
How are structure-activity relationships (SAR) explored for this scaffold?
Q. Advanced SAR Approaches
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) at position 3 enhances D4R affinity but reduces solubility.
- Ring expansion : Replacing the chromene ring with chromeno-pyrimidine alters selectivity toward antimicrobial targets (e.g., SIRT2 inhibition) .
- Stereochemical control : Enantioselective synthesis using organocatalysts (e.g., L-proline) improves chiral purity and activity .
What in vitro models validate pharmacokinetic properties?
Q. Advanced Pharmacokinetic Testing
- Serum stability : Incubate with bovine serum albumin (37°C, 2 hours) to assess degradation (radiochemical purity >95% indicates stability) .
- CYP450 metabolism : Use human liver microsomes to identify major metabolites (e.g., hydroxylation at position 8) via LC-MS/MS .
How to address low solubility in biological assays?
Q. Methodological Adjustments
- Co-solvent systems : Use DMSO-PBS mixtures (<0.1% DMSO) to maintain compound integrity.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
What are emerging applications beyond dopamine receptor targeting?
Q. Advanced Research Directions
- Antimicrobial activity : Derivatives with triazolothiadiazine moieties show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anticancer potential : Preliminary screens indicate apoptosis induction in breast cancer cell lines (IC: 10–20 µM) via caspase-3 activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
